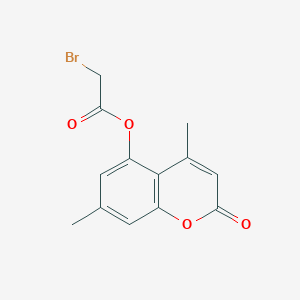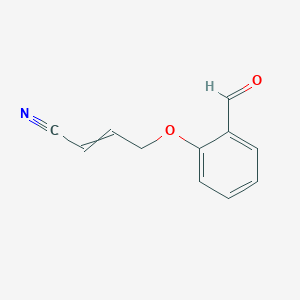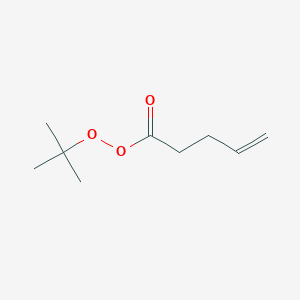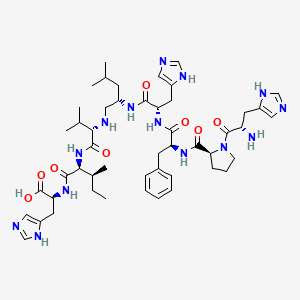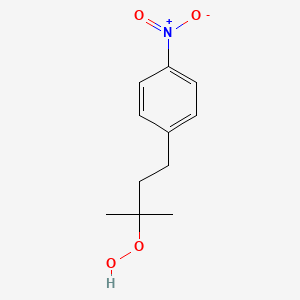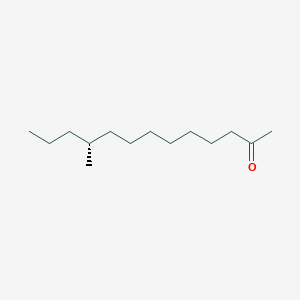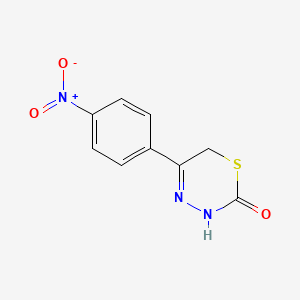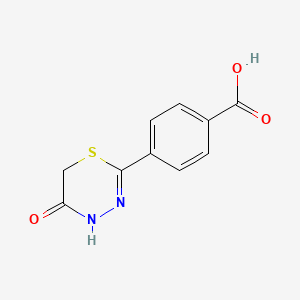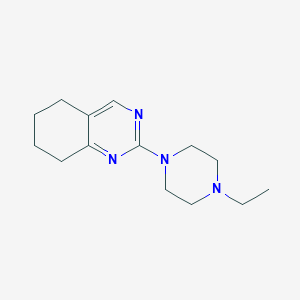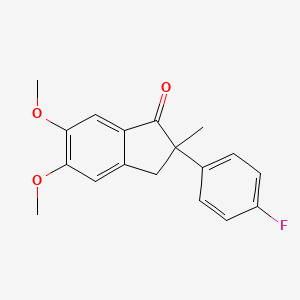
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones. This compound is characterized by the presence of a fluorophenyl group, two methoxy groups, and a methyl group attached to the indenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indenone Core: The indenone core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy groups can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Unique due to the presence of both fluorophenyl and methoxy groups.
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-1H-inden-1-one: Lacks the dihydro component, leading to different chemical properties.
2-(4-Fluorophenyl)-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-one: Variation in the position of the carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
85524-84-1 |
|---|---|
分子式 |
C18H17FO3 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-5,6-dimethoxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C18H17FO3/c1-18(12-4-6-13(19)7-5-12)10-11-8-15(21-2)16(22-3)9-14(11)17(18)20/h4-9H,10H2,1-3H3 |
InChI 键 |
GIKBMIXENVKSIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



